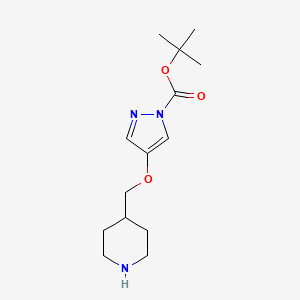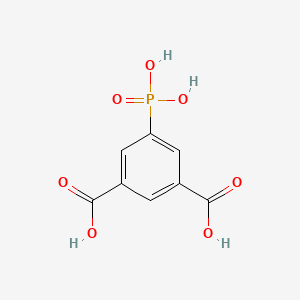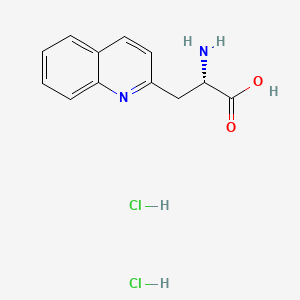
5-(1H-Imidazol-1-yl)isophthalic acid
Vue d'ensemble
Description
5-(1H-Imidazol-1-yl)isophthalic acid is an organic compound that has garnered significant interest in the field of coordination chemistry. This compound features a unique structure with two carboxylate groups and one nitrogen donor, making it an excellent ligand for the formation of coordination polymers. Its ability to form stable complexes with various metal ions has led to its exploration in numerous scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazol-1-yl)isophthalic acid typically involves the reaction of isophthalic acid with imidazole under specific conditions. One common method is the hydrothermal synthesis, where the reactants are heated in a sealed vessel with water at high temperatures and pressures. This method provides a stable reaction environment and allows for the formation of high-purity products .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of hydrothermal synthesis can be scaled up for industrial applications. The choice of metal ions, temperature, solvent system, and pH are critical factors that influence the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-Imidazol-1-yl)isophthalic acid undergoes various chemical reactions, including coordination with metal ions, oxidation, and substitution reactions. Its carboxylate groups and nitrogen donor allow it to form stable complexes with transition metals such as zinc, cobalt, and cadmium .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal salts (e.g., zinc acetate, cobalt nitrate), solvents (e.g., water, ethanol), and bases (e.g., sodium hydroxide). The reactions are typically carried out under hydrothermal conditions, with temperatures ranging from 100°C to 200°C .
Major Products Formed
The major products formed from the reactions of this compound are coordination polymers. These polymers exhibit diverse structural topologies and properties, such as luminescence, gas adsorption, and magnetic behavior .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 5-(1H-Imidazol-1-yl)isophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylate groups and nitrogen donor facilitate the formation of stable complexes, which can interact with various molecular targets and pathways. These interactions can lead to changes in the physical and chemical properties of the resulting materials, making them suitable for specific applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1H-Tetrazol-5-yl)isophthalic acid: Similar to 5-(1H-Imidazol-1-yl)isophthalic acid, this compound also features a nitrogen-containing heterocycle and carboxylate groups, making it a versatile ligand for coordination chemistry.
5-(2-Methylimidazol-1-yl)isophthalic acid: This compound has a similar structure but with a methyl group attached to the imidazole ring, which can influence its coordination behavior and properties.
Uniqueness
This compound is unique due to its specific combination of carboxylate groups and an imidazole ring. This structure allows it to form a wide variety of coordination polymers with diverse properties, making it a valuable compound in both fundamental research and practical applications .
Propriétés
IUPAC Name |
5-imidazol-1-ylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)7-3-8(11(16)17)5-9(4-7)13-2-1-12-6-13/h1-6H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZVGTMYBJBONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8196531.png)
![4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid](/img/structure/B8196537.png)
![4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B8196538.png)
![1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride](/img/structure/B8196545.png)

![(3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8196561.png)
![4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid](/img/structure/B8196564.png)
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8196568.png)
